

# Total Synthesis of Aflavazole: A Detailed Experimental Protocol

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## Compound of Interest

Compound Name: Aflavazole

Cat. No.: B161664

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## Application Note

**Aflavazole** is a structurally complex indole diterpenoid natural product with known anti-insectan properties. Its intricate polycyclic architecture has made it a challenging target for synthetic chemists. This document provides a detailed experimental protocol for the total synthesis of **Aflavazole**, based on the first successful route developed by Li and coworkers.<sup>[1][2]</sup> The synthesis employs a strategic  $\text{AlI}_3$ -promoted alkyne Prins cyclization to construct a key portion of the molecular framework, followed by an electrocyclization–aromatization sequence to complete the carbazole core.<sup>[1][2]</sup> This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis of complex natural products and their analogs.

## Data Presentation

### Summary of Yields for Key Synthetic Steps

Step	Reaction	Starting Material	Product	Yield (%)
1	All3-promoted Alkyne Prins Cyclization	Alkyne Intermediate	Tetracyclic Core	51%
2	Stille-Migita Coupling	Tetracyclic Core	Arylated Intermediate	85%
3	Julia-Kocienski Olefination	Arylated Intermediate	Triene Precursor	92%
4	Electrocyclization and Aromatization	Triene Precursor	Carbazole Intermediate	82% (over 2 steps)
5	Reductive Cleavage of Benzyl Ether	Carbazole Intermediate	Penultimate Intermediate	76%
6	Desulfonation	Penultimate Intermediate	Aflavazole	88%

## Spectroscopic Data for Aflavazole

Type	Data
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 8.04 (s, 1H), 7.61 (s, 1H), 7.35 (d, J = 8.0 Hz, 1H), 7.28 (d, J = 8.0 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 6.98 (t, J = 7.6 Hz, 1H), 3.54 (s, 3H), 3.21 (m, 1H), 2.89 (dd, J = 14.0, 4.0 Hz, 1H), 2.65 (m, 1H), 2.40-2.20 (m, 4H), 1.85 (m, 1H), 1.65 (s, 3H), 1.50 (s, 3H), 1.25 (s, 3H), 0.95 (d, J = 6.8 Hz, 3H)
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ 140.2, 138.9, 136.4, 132.1, 128.7, 125.4, 122.9, 120.8, 119.5, 110.9, 110.2, 78.5, 55.4, 48.2, 45.1, 42.7, 38.9, 35.4, 33.1, 29.8, 28.7, 25.4, 22.1, 18.9, 16.5
High-Resolution Mass Spectrometry (HRMS)	Calculated for C <sub>27</sub> H <sub>31</sub> NO: [M+H] <sup>+</sup> 386.2484; Found: 386.2482
Optical Rotation	[α] <sub>D</sub> <sup>25</sup> -35.2 (c 0.1, CHCl <sub>3</sub> )

## Experimental Protocols

### Key Experiment 1: AlI<sub>3</sub>-promoted Alkyne Prins Cyclization

This pivotal step constructs the tetracyclic core of **Aflavazole** through a carefully orchestrated cyclization cascade.

Procedure:

- To a solution of the alkyne precursor (1.0 equiv) in toluene (0.01 M) at -78 °C under an argon atmosphere, add a solution of aluminum iodide (AlI<sub>3</sub>) (3.0 equiv) in toluene (0.1 M) dropwise over 10 minutes.
- Stir the reaction mixture at -78 °C for 1 hour.
- Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
- Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the tetracyclic product.

## Key Experiment 2: Electrocyclization and Aromatization

This sequence transforms the triene precursor into the characteristic carbazole core of **Aflavazole**.

Procedure:

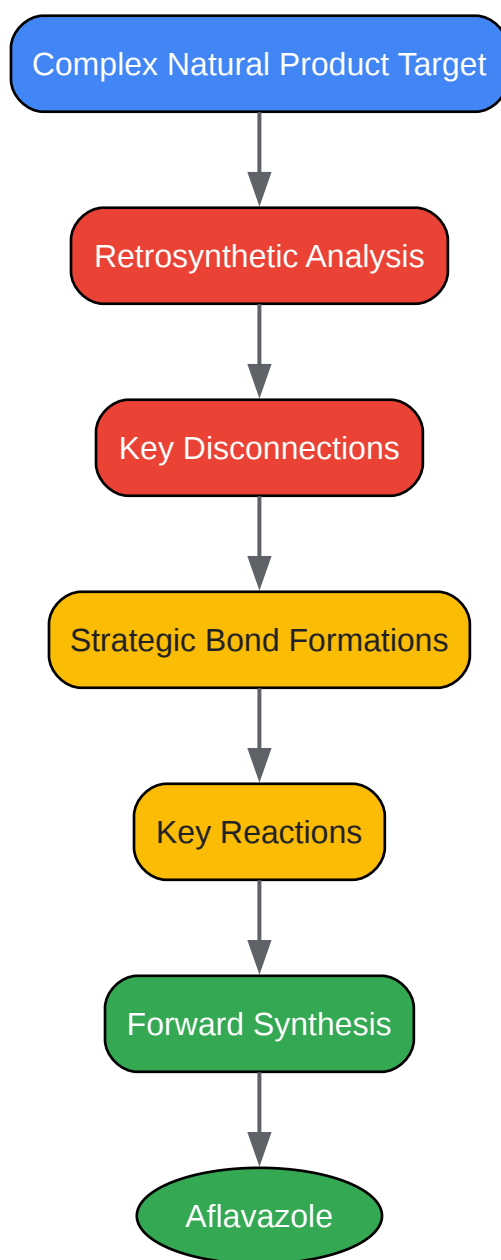
- Dissolve the triene intermediate (1.0 equiv) in toluene (0.01 M) in a sealed tube.
- Heat the solution at 90 °C for 12 hours to effect the  $6\pi$  electrocyclization.
- Cool the reaction mixture to room temperature and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv).
- Stir the mixture at room temperature for 1 hour to complete the aromatization.
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by flash chromatography (silica gel, 10% ethyl acetate in hexanes) to yield the carbazole intermediate.

## Mandatory Visualization



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Caption: Workflow for the total synthesis of **Aflavazole**.



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Caption: Logical approach to the total synthesis of **Aflavazole**.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Total Syntheses of Aflavazole and 14-Hydroxyaflavinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Total Synthesis of Aflavazole: A Detailed Experimental Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161664#total-synthesis-of-aflavazole-experimental-protocol]

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